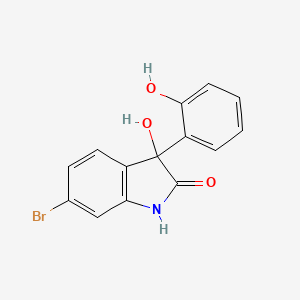

6-溴-3-羟基-3-(2-羟基苯基)-1,3-二氢-2H-吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the bromination of an indole derivative and the introduction of hydroxy groups at specific positions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a bromine atom attached at the 6th position of the indole ring, hydroxy groups at the 3rd position of the indole ring and the 2nd position of the phenyl ring .Chemical Reactions Analysis

As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, while the hydroxy groups could potentially be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile, while the hydroxy groups could allow for hydrogen bonding, affecting its solubility in different solvents.科学研究应用

迈向“类柳树”热致树状大分子

本研究重点关注导致可溶性超支化聚合物产生的单体的合成和表征。该研究为理解和开发在纳米技术和材料科学中具有潜在应用的新材料迈出了重要一步 (Percec, Chu, & Kawasumi, 1994)。

溴酚的氧化和溴化聚合产物的形成

研究了溴酚在水处理过程中的反应性,重点关注了潜在的环境影响和溴化聚合产物的形成。本研究对于理解此类化合物在水处理中的归宿及其环境影响至关重要 (Jiang 等,2014)。

Bhc-二醇作为光敏保护基团

探索了溴化化合物作为醛和酮的光敏保护基团的用途,证明了其在合成化学和药物开发中的潜力。此类光敏基团的应用可以极大地推进光化学领域和活性分子的受控释放 (Lu 等,2003)。

溴化色氨酸生物碱的研究

本研究重点介绍了从海绵中发现和对溴化色氨酸衍生物进行的生物学评估,指出了这些化合物在开发新治疗剂中的潜力。海洋来源的溴化化合物表现出有希望的生物活性,包括抗菌特性 (Segraves & Crews, 2005)。

溴酚的细胞抗氧化作用

本研究提供了从红藻 Vertebrata lanosa 中分离出的溴酚的抗氧化活性的见解。该研究对于理解海洋来源化合物的潜在健康益处及其在预防氧化应激相关疾病中的应用具有重要意义 (Olsen 等,2013)。

未来方向

The study of brominated indole derivatives is a promising area of research, given the diverse biological activities of these compounds. Future research could focus on synthesizing this compound and studying its biological activity, as well as exploring its potential applications in medicine or other fields .

作用机制

Target of Action

It’s known that this compound is a product of marine microbes, specifically actinomycetes . Actinomycetes are known for producing a diverse variety of natural products with a wide range of biological activities .

Biochemical Pathways

It’s known that marine microbes, including actinomycetes, can activate silent biosynthetic genes to produce cryptic natural products when co-cultured . This suggests that the compound may affect the biosynthetic pathways of these microbes.

Result of Action

It’s known that marine microbes, including actinomycetes, can produce a wide variety of molecules with various biological activities when co-cultured . This suggests that the compound may have diverse molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by the co-culture environment. If two or more microorganisms are aseptically cultured together in a solid or liquid medium in a certain environment, their competition or synergetic relationship can activate the silent biosynthetic genes to produce cryptic natural products . This suggests that the environmental factors play a significant role in the action of this compound.

属性

IUPAC Name |

6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-8-5-6-9-11(7-8)16-13(18)14(9,19)10-3-1-2-4-12(10)17/h1-7,17,19H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDGKMDRSCCBRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)

![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)

![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)

![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)